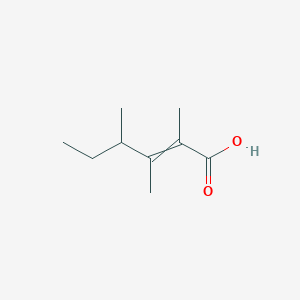
2,3,4-Trimethylhex-2-enoic acid
Cat. No. B8411897
M. Wt: 156.22 g/mol
InChI Key: ZLBPZZKAPLBINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06723313B2
Procedure details


Using the procedure of example 1 and the general procedure of H. Vieregge, H. M. Schmidt, J. Renema, H. J. T. Bos and J. F. Arends (Recl. Trav. Chim. Pays-Bas 1966, 85(9-10), 929-951], ethyl 2,3,4-trimethylhex-2-enoate was prepared by the addition of 3-methylpentan-2-one to 1-ethoxypropyne in 46 percent yield. 5.83 g (31.7 mmol) of this ethyl 2,3,4-trimethylhex-2-enoate were dissolved in 100 ml of ethanol/water (1:1) and then 2.93 g (44.4 mmol) of 86 percent strength potassium hydroxide were added. After the mixture had been refluxed for 3 hours, a further 2.93 g (44.4 mmol) of 86 percent strength potassium hydroxide were added, and the reaction mixture was then refluxed for a further 3 hours. After cooling, 300 ml of water were added and the mixture was acidified with concentrated phosphoric acid. The aqueous phase was extracted with 400 ml of ether, and the organic phases were dried and evaporated to dryness on a rotary evaporator. After flash chromatography (pentane/ether, 4:1) over silica gel, 3.77 g (76%) of 2,3,4-trimethylhex-2-enoic acid were isolated, which were taken up in 50 ml of dry tetrahydrofuran. At −10° C., 15.1 ml (24.2 mmol) of 1.6 M butyllithium solution in tetrahydrofuran were added dropwise under nitrogen. After the mixture had been stirred for 15 minutes at this temperature, 30.0 ml (24.2 mmol) of propenyllithium solution in ether were added dropwise over the course of 10 minutes. The cooling was removed and the reaction mixture was heated to 30° C. It was stirred for 1 hour at this temperature, then cooled to 0° C., and 4 ml of acetone, followed by 50 ml of saturated ammonium chloride solution, were added dropwise. After the reaction mixture had been heated to room temperature, it was diluted with 200 ml of water, and the product was extracted by washing three times with 400 ml of ether. The organic extracts were combined, dried and evaporated on a rotary evaporator, and the crude product was subjected to flash chromatography over silica gel with 4 l of pentane/ether (49:1) and 2 l of pentane/ether (19:1). As a result, 0.67 g (15%) of (2E,5E)-5,6,7-trimethylnona-2,5-dien-4-one (4) was isolated as a colorless liquid having an intensive and characteristic odor.

[Compound]
Name
Bas 1966
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
ethyl 2,3,4-trimethylhex-2-enoate
Quantity
5.83 g
Type
reactant
Reaction Step Three

Name
ethanol water
Quantity
100 mL
Type
solvent
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
CC(CC)C(=O)C.C(OC#CC)C.[CH3:14][C:15](=[C:21]([CH3:26])[CH:22]([CH3:25])[CH2:23][CH3:24])[C:16]([O:18][CH2:19][CH3:20])=[O:17].[OH-].[K+].P(=O)(O)(O)O>C(O)C.O.O>[CH3:14][C:15](=[C:21]([CH3:26])[CH:22]([CH3:25])[CH2:23][CH3:24])[C:16]([O:18][CH2:19][CH3:20])=[O:17].[CH3:14][C:15](=[C:21]([CH3:26])[CH:22]([CH3:25])[CH2:23][CH3:24])[C:16]([OH:18])=[O:17] |f:3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
Bas 1966
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(C)=O)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC#CC
|
Step Three
|
Name
|
ethyl 2,3,4-trimethylhex-2-enoate
|
|
Quantity
|
5.83 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OCC)=C(C(CC)C)C
|
|
Name
|
ethanol water
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O.O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the mixture had been refluxed for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was then refluxed for a further 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with 400 ml of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phases were dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness on a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCC)=C(C(CC)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 46% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)O)=C(C(CC)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.77 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 152.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
